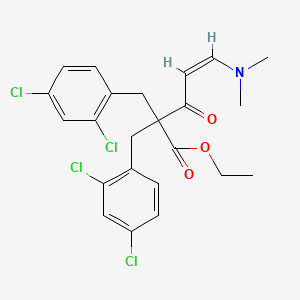
ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate is a useful research compound. Its molecular formula is C23H23Cl4NO3 and its molecular weight is 503.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C23H23Cl4N O3
- CAS Number : 478033-78-2
- Molecular Weight : 503.24 g/mol
- Structure : The compound features a pentenoate backbone with dimethylamino and dichlorobenzyl substituents, which contribute to its unique biological properties.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Cytotoxic Activity : It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potency against squamous cell carcinomas (Ca9-22) and other malignant cells, indicating a potential role in cancer therapy .
- Cell Cycle Modulation : The compound influences the cell cycle by inducing G2/M phase arrest and promoting apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3 . This suggests that it may be effective in targeting rapidly dividing cancer cells.
- Selectivity Index (SI) : The selectivity index for this compound has been evaluated, showing a favorable profile for targeting malignant cells while sparing non-malignant cells . This characteristic is crucial for reducing potential side effects in therapeutic applications.
Biological Activity Data
The following table summarizes various biological activities observed in studies involving this compound:
| Activity | Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Cytotoxicity | Ca9-22 | 0.21 | High |
| Cytotoxicity | HSC-2 | 0.26 | Moderate |
| Cytotoxicity | HSC-3 | 0.58 | Moderate |
| Cytotoxicity | HSC-4 | 0.48 | Moderate |
| Non-malignant Cell Toxicity | HGF | >10 | Low |
| Non-malignant Cell Toxicity | HPLF | >10 | Low |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on Ca9-22 squamous cell carcinoma. Results indicated significant cytotoxicity with a CC50 value of 0.21 µM, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis in cancer cells via caspase activation and PARP cleavage. This study provided insights into the cellular pathways affected by the compound and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl (Z)-2,2-bis[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl4NO3/c1-4-31-22(30)23(21(29)9-10-28(2)3,13-15-5-7-17(24)11-19(15)26)14-16-6-8-18(25)12-20(16)27/h5-12H,4,13-14H2,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHNPCHRSVGZSS-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C\N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














